3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 3 and 6 positions, a carboxamide group at the 2 position, and a side chain containing a 4-fluorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine or amide under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Side Chain Attachment: The side chain containing the 4-fluorophenyl group and morpholine ring is typically introduced through nucleophilic substitution reactions, where the appropriate halogenated precursor reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic conditions or with the aid of catalysts
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can yield N-oxides, while nucleophilic substitution of the chlorine atoms can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its toxicity profile.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored characteristics.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the fluorophenyl group and morpholine ring can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide
- 3,6-dichloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide
- 3,6-dichloro-N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their ability to cross biological membranes, which can be advantageous in drug development.
Properties
IUPAC Name |
3,6-dichloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O2/c19-14-5-6-16(20)23-17(14)18(25)22-11-15(24-7-9-26-10-8-24)12-1-3-13(21)4-2-12/h1-6,15H,7-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAGJLPHZJDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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